An In-depth Technical Guide to Guaiacol O-ethyltosylate: Synthesis, Properties, and Application in Carvedilol Synthesis
An In-depth Technical Guide to Guaiacol O-ethyltosylate: Synthesis, Properties, and Application in Carvedilol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Guaiacol O-ethyltosylate
Guaiacol O-ethyltosylate, systematically known as 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its structure combines a guaiacol moiety, an ethyl linker, and a tosylate group, rendering it an excellent precursor for the introduction of the 2-(2-methoxyphenoxy)ethyl group in more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol for both the tosylate and its precursor, and its critical role as an intermediate in the improved synthesis of the cardiovascular drug, Carvedilol.
Chemical Structure and Identification
The chemical structure of Guaiacol O-ethyltosylate is characterized by a tosyl group attached to the oxygen of a 2-(2-methoxyphenoxy)ethanol molecule.
Caption: Chemical structure of Guaiacol O-ethyltosylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
| Synonyms | Guaiacol Ethyltosylate Ether, 1-Tosyloxy-2-(2-methoxyphenoxy)ethane |
| CAS Number | 137309-88-7[1][2] |
| Molecular Formula | C₁₆H₁₈O₅S[1][2] |
| Molecular Weight | 322.38 g/mol [1][2] |
| InChI Key | JJYACKVCWURYDT-UHFFFAOYSA-N[1] |
Physicochemical and Spectral Properties
A summary of the known physicochemical properties of Guaiacol O-ethyltosylate is presented below. It is important to note that some of these are predicted values.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White Crystal | [1] |
| Boiling Point | 468.6 ± 30.0 °C (Predicted) | [1] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 237.2 ± 24.6 °C | [1] |
| Refractive Index | 1.552 | [1] |
| XLogP3 | 3.04 | [1] |
| Topological Polar Surface Area | 70.2 Ų | [1] |
Spectral Data
Detailed experimental spectral data for Guaiacol O-ethyltosylate is not widely available in public literature. However, based on its structure, the expected signals in ¹H NMR, ¹³C NMR, and key absorptions in IR spectroscopy can be predicted. Researchers synthesizing this compound should perform thorough characterization to confirm its identity.
Synthesis Protocols
A reliable synthesis of Guaiacol O-ethyltosylate involves a two-step process starting from readily available guaiacol. First, the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, is synthesized via a Williamson ether synthesis. This is followed by tosylation of the alcohol to yield the final product.
Part 1: Synthesis of 2-(2-methoxyphenoxy)ethanol
The synthesis of the precursor alcohol can be achieved by reacting guaiacol with 2-chloroethanol under basic conditions. This method is a classic example of the Williamson ether synthesis.
Reaction:
Caption: Synthesis of 2-(2-methoxyphenoxy)ethanol.
Step-by-Step Methodology:
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Deprotonation of Guaiacol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.
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Add a strong base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until the guaiacol is deprotonated to form the sodium guaiacolate salt.
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Nucleophilic Substitution: To the resulting solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 2-(2-methoxyphenoxy)ethanol by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of guaiacol, making it a potent nucleophile. 2-Chloroethanol serves as the electrophile. The SN2 reaction mechanism is favored by using a primary alkyl halide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Part 2: Synthesis of Guaiacol O-ethyltosylate (2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate)
The final product is synthesized by the tosylation of the precursor alcohol, 2-(2-methoxyphenoxy)ethanol, using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Reaction:
Caption: Synthesis of Guaiacol O-ethyltosylate.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-(2-methoxyphenoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine.
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Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: To the cooled solution, add triethylamine (1.5 equivalents) or use pyridine as the solvent, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or overnight, monitoring the reaction by TLC.
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Quenching and Workup: Once the reaction is complete, quench the reaction by adding cold water.
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Separate the organic layer. If DCM was used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude Guaiacol O-ethyltosylate by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain a white crystalline solid.
Causality Behind Experimental Choices: The base (triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting alcohol and prevent the reaction. The reaction is performed at low temperature initially to control the exothermic reaction between the alcohol and the highly reactive tosyl chloride. Anhydrous conditions are necessary as tosyl chloride can react with water.
Applications in Drug Development: A Key Intermediate in Carvedilol Synthesis
Guaiacol O-ethyltosylate is a valuable intermediate, most notably in the improved synthesis of Carvedilol[3]. Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.
The traditional synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine[3]. However, this route is often plagued by the formation of a significant "bis-impurity" which is difficult to remove[4].
An improved synthetic route utilizes Guaiacol O-ethyltosylate to first prepare a protected amine intermediate, which helps to minimize the formation of the bis-impurity. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution by an appropriate amine precursor.
The overall transformation involves the conversion of Guaiacol O-ethyltosylate to 2-(2-methoxyphenoxy)ethylamine, which then serves as the key amine component in the Carvedilol synthesis.
Caption: Role of Guaiacol O-ethyltosylate in Carvedilol Synthesis.
This strategic use of Guaiacol O-ethyltosylate as a stable, crystalline intermediate allows for better control over the reaction and ultimately leads to a higher purity of the final active pharmaceutical ingredient (API). This approach is particularly valuable in industrial-scale synthesis where purity and yield are of paramount importance.
Safety and Handling
Conclusion
Guaiacol O-ethyltosylate is a synthetically valuable intermediate with a well-defined role in pharmaceutical manufacturing, particularly in an improved synthesis of Carvedilol. Its preparation from readily available starting materials via robust and scalable reactions makes it an attractive building block for medicinal chemists and process development scientists. The detailed protocols and understanding of the underlying chemical principles provided in this guide are intended to support researchers in the successful synthesis and application of this important compound.
References
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- Process for the preparation of highly optical pure carvedilol.
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- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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